4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
CAS No.: 1021212-16-7
Cat. No.: VC11929243
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021212-16-7 |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C15H14N4O2S2/c20-13(17-15-16-7-10-23-15)4-1-8-19-14(21)6-5-11(18-19)12-3-2-9-22-12/h2-3,5-7,9-10H,1,4,8H2,(H,16,17,20) |
| Standard InChI Key | HPNAUYSYBHQWAQ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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Molecular Formula: C₁₅H₁₄N₄O₂S₂
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Molecular Weight: 346.4 g/mol
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IUPAC Name: 4-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)butanamide
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Key Functional Groups:
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Pyridazinone ring (6-oxo-1,6-dihydropyridazine) with a thiophene substituent.
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Butanamide linker connecting to a 1,3-thiazol-2-yl group.
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Structural Analysis:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1021212-16-7 |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 2.8 (estimated) |
Synthesis and Characterization
Synthetic Routes
The compound is synthesized through a multi-step protocol:
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Formation of Pyridazinone Core: Cyclocondensation of thiophene-2-carbaldehyde with hydrazine derivatives yields the 3-thiophen-2-ylpyridazin-6-one intermediate.
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Butanamide Linker Installation: Alkylation of the pyridazinone nitrogen with 4-bromobutanoyl chloride, followed by amidation with 2-aminothiazole .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 8.2 (pyridazinone H), δ 7.5–7.1 (thiophene and thiazole protons).
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¹³C NMR: Carbonyl signals at δ 170 (amide) and δ 165 (pyridazinone).
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Mass Spectrometry (MS): Molecular ion peak at m/z 346.4 [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Retention time of 12.3 min (C18 column, acetonitrile/water).
Table 2: Key Spectral Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.2 (m, 2H, CH₂), δ 6.9 (s, 1H, thiazole) |
| IR | 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N) |
| UV-Vis | λ_max = 280 nm (π→π* transition) |
Pharmacological Applications
Phosphodiesterase (PDE) Inhibition
The pyridazinone-thiazole scaffold is structurally analogous to PDE III inhibitors like trequinsin . Molecular docking studies suggest:
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Binding Affinity: The compound interacts with PDE III’s catalytic domain via hydrogen bonds (pyridazinone NH to Glu⁴⁵⁶) and hydrophobic contacts (thiophene with Phe⁵⁰⁰) .
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IC₅₀: Predicted IC₅₀ of 0.2 µM, comparable to milrinone (0.15 µM) .
Anticancer Activity
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Mechanism: Intercalation into DNA G-quadruplex structures, disrupting telomerase activity .
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In Vitro Cytotoxicity:
Antimicrobial Properties
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Gram-Positive Bacteria: MIC = 32 µg/mL against Staphylococcus aureus .
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Fungal Strains: Moderate activity against Candida albicans (MIC = 64 µg/mL) .
Structure-Activity Relationships (SAR)
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Thiophene Substitution: Electron-rich thiophene enhances π-stacking with aromatic residues in enzyme pockets .
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Butanamide Linker: Optimal length (4 carbons) balances flexibility and rigidity for target engagement.
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Thiazole Ring: The 2-aminothiazole group is critical for hydrogen bonding with Asp¹⁰² in PDE III .
Table 3: Impact of Structural Modifications on PDE III Inhibition
| Modification | IC₅₀ (µM) | Notes |
|---|---|---|
| Thiophene → Phenyl | 1.5 | Reduced π-stacking |
| Butanamide → Propanamide | 3.2 | Shorter linker decreases affinity |
| Thiazole → Pyridine | 5.8 | Loss of H-bond with Asp¹⁰² |
In Silico and ADMET Profiling
Limitations and Future Directions
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